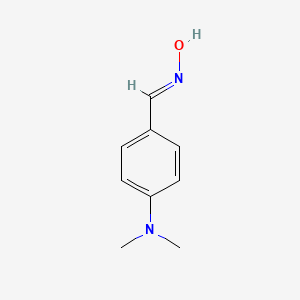

p-(Dimethylamino)benzaldehyde oxime

Description

Properties

IUPAC Name |

(NE)-N-[[4-(dimethylamino)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(2)9-5-3-8(4-6-9)7-10-12/h3-7,12H,1-2H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYKADYTQMVUAG-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425919 | |

| Record name | p-(Dimethylamino)benzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824960 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2929-84-2 | |

| Record name | Benzaldehyde, oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(Dimethylamino)benzaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Dimethylaminobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of p-(Dimethylamino)benzaldehyde Oxime

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of the synthesis of p-(Dimethylamino)benzaldehyde oxime from its precursor, p-(Dimethylamino)benzaldehyde. It includes detailed experimental methodologies, quantitative data summaries, and visual diagrams of the reaction pathway and experimental workflow.

Introduction

p-(Dimethylamino)benzaldehyde oxime is a chemical compound of interest in organic synthesis and for researchers in drug development.[1] The synthesis is achieved through a condensation reaction between p-(Dimethylamino)benzaldehyde (DMAB) and a hydroxylamine salt in the presence of a base.[1][2] This guide details two common laboratory-scale protocols for this oximation reaction: a conventional heating method and a modern microwave-assisted approach, which can significantly accelerate the reaction time.[1]

Reaction Pathway

The fundamental reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of p-(Dimethylamino)benzaldehyde, followed by dehydration to form the C=N double bond characteristic of an oxime.

Caption: Synthesis of p-(Dimethylamino)benzaldehyde oxime.

Physicochemical Properties

A summary of the key physicochemical properties of the final product is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O | [3][4] |

| Molecular Weight | 164.20 g/mol | [2][4] |

| Boiling Point | 276.4 °C at 760 mmHg | [3] |

| Flash Point | 120.9 °C | [3] |

| Density | 1.02 g/cm³ | [3] |

| Solubility (Water) | >24.6 µg/mL | [4] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Experimental Protocols

Two primary methods for the synthesis are detailed below. The microwave-assisted method offers a significant reduction in reaction time.[1]

Method 1: Conventional Synthesis (Reflux)

This protocol involves heating the reaction mixture under reflux for an extended period.

-

Materials:

-

p-(Dimethylamino)benzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (NaOAc)

-

Acetonitrile

-

-

Procedure:

-

Combine p-(Dimethylamino)benzaldehyde, hydroxylamine hydrochloride, and sodium acetate in acetonitrile.[3]

-

Heat the mixture to reflux.[3]

-

Maintain the reflux for approximately 4 hours.[3]

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Proceed with purification as described in section 4.3.

-

Method 2: Microwave-Assisted Oximation

This modern approach utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a high conversion rate in minutes.[1]

-

Materials:

-

Procedure:

-

In a suitable microwave reactor vessel, dissolve p-(Dimethylamino)benzaldehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate in ethanol (e.g., 3 mL for 0.10 g of the aldehyde).[1]

-

Seal the vessel and place it in a microwave reactor.[1]

-

Heat the mixture to 90°C using a power of 300W for approximately 5 minutes.[1]

-

Monitor the reaction's completion using thin-layer chromatography (TLC) or gas chromatography (GC).[1]

-

After completion, cool the vessel and remove the solvent under reduced pressure.[1]

-

Proceed with purification.[1]

-

Purification

The crude product obtained from either method can be purified using a standard extraction procedure.

-

Take up the residue in a mixture of ethyl acetate and water.[1]

-

Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.

-

Separate the organic phase.

-

Dry the organic phase with an anhydrous drying agent, such as sodium sulfate.[1]

-

Filter to remove the drying agent.

-

Evaporate the solvent to yield the purified p-(Dimethylamino)benzaldehyde oxime product.[1]

Comparative Data

The following table summarizes the key quantitative parameters for the synthesis protocols, providing a clear comparison.

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis | Source |

| Starting Material | p-(Dimethylamino)benzaldehyde | p-(Dimethylamino)benzaldehyde | [1][3] |

| Key Reagents | NH₂OH·HCl, Sodium Acetate | NH₂OH·HCl, Na₂CO₃ | [1][3] |

| Solvent | Acetonitrile | Ethanol | [1][3] |

| Temperature | Reflux | 90°C | [1][3] |

| Reaction Time | 4 hours | ~5 minutes | [1][3] |

| Yield | ~100% (Reference Yield) | ~91% (Conversion Rate) | [1][3] |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of p-(Dimethylamino)benzaldehyde oxime is depicted below.

Caption: Experimental workflow for oxime synthesis.

References

Characterization of p-(Dimethylamino)benzaldehyde Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of p-(Dimethylamino)benzaldehyde oxime using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details experimental methodologies, presents quantitative data in structured tables, and includes a visual representation of the experimental workflow.

Synthesis of p-(Dimethylamino)benzaldehyde Oxime

The synthesis of p-(Dimethylamino)benzaldehyde oxime is typically achieved through a two-step process. First, the precursor, p-(Dimethylamino)benzaldehyde, is synthesized, followed by its conversion to the corresponding oxime.

A common method for the synthesis of p-(Dimethylamino)benzaldehyde is the Vilsmeier-Haack reaction. This involves the formylation of N,N-dimethylaniline using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride and dimethylformamide (DMF). The resulting aldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base to yield p-(Dimethylamino)benzaldehyde oxime.

Spectroscopic Characterization

The structural elucidation of p-(Dimethylamino)benzaldehyde oxime is reliably achieved through a combination of NMR and IR spectroscopy. These techniques provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra are essential for the complete characterization of p-(Dimethylamino)benzaldehyde oxime.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons in the molecule, their chemical environment, and their connectivity.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments within the molecule.

Table 1: Predicted ¹H NMR Spectral Data for p-(Dimethylamino)benzaldehyde Oxime

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | s | 1H | CH=NOH |

| ~7.4 | d | 2H | Aromatic CH (ortho to CH=NOH) |

| ~6.7 | d | 2H | Aromatic CH (ortho to N(CH₃)₂) |

| ~3.0 | s | 6H | N(CH₃)₂ |

| ~10.0 | br s | 1H | N-OH |

Table 2: Predicted ¹³C NMR Spectral Data for p-(Dimethylamino)benzaldehyde Oxime

| Chemical Shift (δ) ppm | Assignment |

| ~152 | Aromatic C-N |

| ~148 | CH=NOH |

| ~128 | Aromatic CH (ortho to CH=NOH) |

| ~122 | Aromatic C (ipso to CH=NOH) |

| ~112 | Aromatic CH (ortho to N(CH₃)₂) |

| ~40 | N(CH₃)₂ |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of p-(Dimethylamino)benzaldehyde oxime is expected to show characteristic absorption bands for the O-H, C=N, N-O, and aromatic C-H and C=C bonds.

Table 3: Characteristic IR Absorption Bands for p-(Dimethylamino)benzaldehyde Oxime

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Broad | O-H stretch (oxime) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (methyl) |

| ~1640 | Medium | C=N stretch (oxime) |

| ~1600, ~1500 | Strong | Aromatic C=C stretch |

| ~940 | Medium | N-O stretch |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of p-(Dimethylamino)benzaldehyde oxime.

Synthesis of p-(Dimethylamino)benzaldehyde Oxime

Materials:

-

p-(Dimethylamino)benzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium carbonate

-

Ethanol

-

Water

Procedure:

-

Dissolve p-(Dimethylamino)benzaldehyde in ethanol in a round-bottom flask.

-

Add a solution of hydroxylamine hydrochloride and sodium carbonate in water to the flask.

-

Reflux the mixture for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure p-(Dimethylamino)benzaldehyde oxime.

NMR Spectroscopic Analysis

Sample Preparation:

-

Dissolve a small amount of the purified p-(Dimethylamino)benzaldehyde oxime (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 300 or 500 MHz).

-

For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a short relaxation delay.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

IR Spectroscopic Analysis

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of the dry, purified p-(Dimethylamino)benzaldehyde oxime (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the synthesis and characterization of p-(Dimethylamino)benzaldehyde oxime.

Caption: Experimental workflow for the synthesis and characterization of p-(Dimethylamino)benzaldehyde oxime.

Caption: Logical relationship between spectroscopic techniques and structural elucidation.

Navigating the Physicochemical Landscape of p-(Dimethylamino)benzaldehyde Oxime: A Technical Guide to Solubility and Stability in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of p-(Dimethylamino)benzaldehyde oxime, focusing on its solubility and stability in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide presents illustrative data for the closely related compound, benzaldehyde oxime, to demonstrate data presentation formats. Furthermore, it offers detailed, standardized experimental protocols for determining these critical parameters, empowering researchers to generate specific and reliable data for their unique applications. The included visualizations of experimental workflows aim to provide clear, actionable guidance for laboratory practice.

Solubility Profile

Table 1: Illustrative Solubility of Benzaldehyde Oxime in Selected Organic Solvents

| Solvent | Chemical Class | Polarity Index | Solubility ( g/100 mL) | Temperature (°C) | Citation |

| Methanol | Alcohol | 5.1 | 10 | 25 | |

| Water | Protic | 10.2 | Slightly soluble | 25 | [1] |

Note: This data is for benzaldehyde oxime and should be considered as an estimate for p-(Dimethylamino)benzaldehyde oxime. Experimental verification is crucial.

Factors Influencing Solubility

The solubility of p-(Dimethylamino)benzaldehyde oxime is governed by the principle of "like dissolves like." The presence of the polar oxime group (-CH=NOH) and the dimethylamino group (-N(CH₃)₂) suggests potential solubility in polar organic solvents. However, the aromatic benzene ring contributes to its nonpolar character, which may enhance solubility in less polar solvents.

Key factors influencing solubility include:

-

Solvent Polarity: A systematic screening of solvents with varying polarities is recommended to identify an optimal solubility profile.

-

Temperature: Solubility of solid compounds in organic solvents generally increases with temperature.

-

pH: Although less relevant for non-aqueous solvents, the basicity of the dimethylamino group and the weak acidity of the oxime hydroxyl group could influence solubility in protic solvents or in the presence of acidic or basic excipients.

Stability Characteristics

Understanding the stability of p-(Dimethylamino)benzaldehyde oxime is paramount for ensuring its integrity during storage, formulation, and analysis. While specific kinetic data for its degradation in organic solvents is scarce, general knowledge of oxime chemistry provides valuable insights into potential degradation pathways.

Table 2: General Stability Profile of Aromatic Aldoximes

| Condition | Potential Degradation Pathway | Influencing Factors | General Observations |

| Acidic | Hydrolysis | Presence of strong acids, water content | Oximes can hydrolyze back to the corresponding aldehyde (p-(Dimethylamino)benzaldehyde) and hydroxylamine, particularly in the presence of acid catalysts.[2] |

| Basic | Rearrangement/Decomposition | Presence of strong bases | Incompatible with strong bases, which could potentially catalyze rearrangement or other decomposition reactions.[1] |

| Oxidative | Oxidation of the oxime group | Presence of strong oxidizing agents | Aromatic oximes are generally stable but can be susceptible to oxidation under harsh conditions.[1] |

| Photolytic | Light-induced degradation | Wavelength and intensity of light | The precursor, p-Dimethylaminobenzaldehyde, is known to be light-sensitive, suggesting that the oxime derivative may also exhibit some degree of photosensitivity. |

| Thermal | Thermally induced decomposition | Temperature | Stable at room temperature in closed containers under normal storage and handling conditions.[1] |

Experimental Protocols

To empower researchers to generate specific and reliable data, this section provides detailed, standardized experimental protocols for determining the solubility and stability of p-(Dimethylamino)benzaldehyde oxime.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a solid in a solvent.

Methodology:

-

Preparation: Add an excess amount of crystalline p-(Dimethylamino)benzaldehyde oxime to a series of vials, each containing a known volume of the selected organic solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the vials to sediment the excess solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and analyze the concentration of p-(Dimethylamino)benzaldehyde oxime using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Protocol for Stability Testing in Solution (ICH Guideline Framework)

This protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[3][4][5]

Methodology:

-

Solution Preparation: Prepare solutions of p-(Dimethylamino)benzaldehyde oxime in the desired organic solvents at a known concentration.

-

Storage Conditions: Aliquot the solutions into sealed, light-protected vials and store them under various conditions, including:

-

Accelerated Stability: Elevated temperature (e.g., 40°C, 50°C, 60°C).

-

Long-Term Stability: Recommended storage temperature (e.g., 25°C).

-

Photostability: Exposure to a controlled light source as per ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact p-(Dimethylamino)benzaldehyde oxime from any potential degradation products.

-

Data Evaluation:

-

Assay: Determine the concentration of the remaining p-(Dimethylamino)benzaldehyde oxime at each time point.

-

Degradation Products: Identify and quantify any degradation products formed.

-

Kinetics: If significant degradation is observed, the data can be used to determine the degradation rate constant and half-life of the compound in that solvent.

-

Visualizing Experimental Workflows

To further clarify the experimental procedures, the following diagrams, generated using the DOT language, illustrate the key steps in the solubility and stability testing workflows.

Caption: Experimental workflow for determining the equilibrium solubility of p-(Dimethylamino)benzaldehyde oxime.

Caption: Workflow for conducting stability studies of p-(Dimethylamino)benzaldehyde oxime in solution.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of p-(Dimethylamino)benzaldehyde oxime in organic solvents. While specific quantitative data remains elusive in the public domain, the provided illustrative data, general principles, and detailed experimental protocols offer a robust framework for researchers to conduct their own investigations. By following the outlined procedures, scientists and drug development professionals can generate the precise and reliable data necessary to advance their research and development activities involving this important chemical entity. The visualization of experimental workflows further aims to facilitate the practical implementation of these studies in a laboratory setting.

References

p-(Dimethylamino)benzaldehyde oxime CAS number 2929-84-2 properties

An In-depth Technical Guide to p-(Dimethylamino)benzaldehyde Oxime (CAS 2929-84-2)

Abstract

This technical guide provides a comprehensive overview of p-(Dimethylamino)benzaldehyde oxime (CAS No. 2929-84-2), a chemical compound of interest in organic synthesis and research. This document details its physicochemical properties, synthesis protocols, and safety information. All quantitative data is presented in structured tables for clarity. Detailed experimental workflows and the overall synthetic pathway are visualized using diagrams to aid researchers, scientists, and drug development professionals in their understanding and application of this compound.

Physicochemical Properties

p-(Dimethylamino)benzaldehyde oxime is a derivative of p-(Dimethylamino)benzaldehyde, also known as Ehrlich's reagent.[1][2] The oxime is formed by the condensation of the aldehyde group with hydroxylamine.[1][3] This modification alters the reactivity of the aldehyde functional group.[1] The compound has the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol .[1][4]

Table 1: Physicochemical Data for p-(Dimethylamino)benzaldehyde oxime

| Property | Value | Source |

| CAS Number | 2929-84-2 | [4][5] |

| Molecular Formula | C9H12N2O | [1][5][6] |

| Molecular Weight | 164.207 g/mol | [5][6] |

| IUPAC Name | (NE)-N-[[4-(dimethylamino)phenyl]methylidene]hydroxylamine | [1][6] |

| Melting Point | 183-185 ºC | [7] |

| Boiling Point | 276.4 °C at 760 mmHg | [5] |

| Density | 1.02 g/cm³ | [5] |

| Flash Point | 120.9 °C | [5] |

| Solubility | >24.6 µg/mL (at pH 7.4) | [1][6] |

| Slightly soluble (1.8 g/L at 25 ºC) (Calculated) | [7] | |

| LogP | 1.56070 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Exact Mass | 164.094963011 Da | [5][6] |

Synthesis and Experimental Protocols

The synthesis of p-(Dimethylamino)benzaldehyde oxime is typically achieved through a two-step process.[1][3] The first step involves the synthesis of the precursor, p-(Dimethylamino)benzaldehyde, followed by its conversion to the oxime.[3]

Part A: Synthesis of p-(Dimethylamino)benzaldehyde (Precursor)

A common and well-established method for synthesizing the aldehyde precursor is the Vilsmeier-Haack reaction.[3]

Materials:

-

N,N-dimethylaniline

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Ice

-

Saturated aqueous sodium acetate solution

Protocol:

-

Cool 440 g (6 moles) of dimethylformamide (DMF) in a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser in an ice bath.[3]

-

Add 253 g (1.65 moles) of phosphorus oxychloride dropwise with stirring.[3]

-

After the initial exothermic reaction subsides, add 200 g (1.65 moles) of N,N-dimethylaniline dropwise.[3]

-

Heat the reaction mixture on a steam bath with stirring for 2 hours.[3]

-

Cool the mixture and pour it over 1.5 kg of crushed ice.[3]

-

Neutralize the mixture by slowly adding a saturated aqueous sodium acetate solution with vigorous stirring.[3]

-

Allow the mixture to stand overnight in a refrigerator.[3]

-

Collect the precipitated p-(Dimethylamino)benzaldehyde by filtration and wash it with water.[3]

Part B: Synthesis of p-(Dimethylamino)benzaldehyde oxime

The oximation is a condensation reaction between the aldehyde precursor and hydroxylamine hydrochloride in the presence of a base.[1][3] Modern methods may utilize microwave irradiation to accelerate the reaction.[3]

Materials:

-

p-(Dimethylamino)benzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Ethanol

-

Ethyl acetate

-

Water

Protocol:

-

Dissolve p-(Dimethylamino)benzaldehyde, 1.2-1.3 equivalents of hydroxylamine hydrochloride, and 1.3-1.4 equivalents of anhydrous sodium carbonate in ethanol.[1]

-

For an accelerated reaction, heat the mixture using microwave irradiation at 300W for approximately 5 minutes.[3]

-

Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).[3]

-

Once the reaction is complete, remove the solvent under reduced pressure.[3]

-

Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to yield the purified p-(Dimethylamino)benzaldehyde oxime product.[3]

Visualized Workflows and Pathways

The synthesis of p-(Dimethylamino)benzaldehyde oxime follows a clear, logical pathway from starting materials to the final product.

Caption: Overall two-step synthesis pathway for p-(Dimethylamino)benzaldehyde oxime.

The detailed experimental process involves several distinct stages from reaction setup to final purification.

Caption: Detailed experimental workflow for the synthesis and purification.

Safety and Handling

While a specific Safety Data Sheet (SDS) for p-(Dimethylamino)benzaldehyde oxime is not always readily available, safety precautions can be inferred from its parent compound, p-(Dimethylamino)benzaldehyde, and the general class of oximes.[8] The parent aldehyde is known to be harmful if swallowed and can cause eye irritation.[8][9] Oximes as a class may exhibit toxic effects.[8] Therefore, handling this compound with a high degree of caution is advised.[8]

Table 2: GHS Hazard Information

| Hazard Class | Hazard Code | Hazard Statement | Source |

| Acute Toxicity, Oral | Acute Tox. 3 | H301: Toxic if swallowed. | [7] |

| Skin Irritation | Skin Irrit. 2 | H315: Causes skin irritation. | [7] |

| Eye Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation. | [7] |

| Specific target organ toxicity — single exposure | STOT SE 3 | H335: May cause respiratory irritation. | [7] |

Handling Recommendations:

-

Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood. Ensure easy access to an eyewash station and safety shower.[8]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate chemical-resistant gloves (e.g., nitrile or neoprene), and a laboratory coat.[8] If handling outside of a fume hood, an N95 or higher-rated dust mask is recommended.[8]

-

Waste Disposal: All waste containing the compound should be treated as hazardous waste and disposed of in clearly labeled, sealed containers according to institutional and local regulations.[8]

Applications and Further Research

p-(Dimethylamino)benzaldehyde is widely used as a reagent in spectrophotometry and colorimetric assays, known as Ehrlich's reagent, for detecting compounds like indoles, primary amines, and urea.[1][2] The formation of the oxime derivative renders the aldehyde group unreactive for these specific condensation reactions.[1] Therefore, p-(Dimethylamino)benzaldehyde oxime is primarily a useful research compound and an intermediate in organic synthesis.[1] It has been submitted to the National Cancer Institute (NCI) for testing and evaluation.[1]

Conclusion

This technical guide provides essential information on p-(Dimethylamino)benzaldehyde oxime (CAS 2929-84-2). The data on its physicochemical properties, detailed synthesis protocols, and critical safety guidelines are consolidated to support the work of researchers and professionals in the chemical and pharmaceutical sciences. The provided visualizations of the synthetic pathway and experimental workflow offer a clear and concise understanding of the processes involved in its preparation.

References

- 1. p-(Dimethylamino)benzaldehyde oxime | 2929-84-2 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. p-(Dimethylamino)benzaldehyde oxime | 2929-84-2 | Benchchem [benchchem.com]

- 5. p-(Dimethylamino)benzaldehyde oxime|lookchem [lookchem.com]

- 6. p-(Dimethylamino)benzaldehyde oxime | C9H12N2O | CID 6861449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS # 2929-84-2, 4-(Dimethylamino)benzaldehyde oxime, 4-(N,N-Dimethylamino)benzaldehyde oxime, 4-Dimethylaminobenzaldoxime, NSC 522103, p-(Dimethylamino)benzaldehyde oxime, p-(Dimethylamino)benzaldoxime - chemBlink [chemblink.com]

- 8. benchchem.com [benchchem.com]

- 9. pickeringlabs.com [pickeringlabs.com]

A Technical Guide to the Reaction Mechanism of p-(Dimethylamino)benzaldehyde with Hydroxylamine

Abstract: This technical guide provides a comprehensive examination of the reaction mechanism between p-(Dimethylamino)benzaldehyde (DMAB) and hydroxylamine to form p-(Dimethylamino)benzaldehyde oxime. The document details the nucleophilic addition-elimination mechanism, provides quantitative physicochemical data for the reactants and products, and outlines detailed experimental protocols for the synthesis of the oxime product and its aldehyde precursor. Visual diagrams generated using Graphviz are included to illustrate the reaction mechanism and experimental workflows, serving as a critical resource for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

p-(Dimethylamino)benzaldehyde (DMAB) is a bifunctional organic compound featuring an aldehyde group and a tertiary amino group at the para position.[1][2] This structure imparts unique electronic properties, making it a valuable reagent in various chemical and biochemical applications, most notably as the primary component of Ehrlich's reagent for the detection of indoles.[1][2] The reaction of aldehydes and ketones with hydroxylamine is a fundamental transformation in organic chemistry, yielding oximes through a condensation reaction.[1]

This guide focuses on the specific reaction between DMAB and hydroxylamine. This process is an exemplary case of nucleophilic addition to a carbonyl group, followed by an elimination step, and is crucial for the synthesis of p-(Dimethylamino)benzaldehyde oxime, a compound of interest in synthetic and medicinal chemistry.[3][4] Understanding the nuances of this mechanism and the associated experimental procedures is essential for optimizing reaction conditions and yields.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of the primary reactant and final product is presented below. This data is essential for planning experimental work, including solvent selection, purification methods, and characterization.

| Property | p-(Dimethylamino)benzaldehyde (DMAB) | p-(Dimethylamino)benzaldehyde Oxime |

| Molecular Formula | C₉H₁₁NO | C₉H₁₂N₂O[5] |

| Molecular Weight | 149.19 g/mol [2] | 164.20 g/mol [5] |

| Appearance | Yellow-white crystalline powder[2] | - |

| Melting Point | 73-74 °C[6] | - |

| Boiling Point | 176-177 °C (at 15 mmHg)[1] | 276.4 °C (at 760 mmHg)[7] |

| Density | 1.10 g/cm³[2] | 1.02 g/cm³[7] |

| Solubility in Water | 0.3 g/L[2] | >24.6 µg/mL (at pH 7.4)[5] |

| Flash Point | 164 °C[2] | 120.9 °C[7] |

The Reaction Mechanism: Oxime Formation

The formation of p-(Dimethylamino)benzaldehyde oxime from DMAB and hydroxylamine is a classic acid-catalyzed nucleophilic addition-elimination reaction, also known as a condensation reaction.[1][3] The reaction proceeds in several distinct steps.

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of hydroxylamine at the electrophilic carbonyl carbon of DMAB. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate known as a carbinolamine.[8]

-

Proton Transfer: A proton is transferred from the newly added nitrogen atom to the oxygen atom. This step is often facilitated by a weak acid or base in the reaction medium. The protonation of the hydroxyl group makes it a better leaving group (water).

-

Dehydration (Elimination): The lone pair on the nitrogen atom forms a double bond with the carbon, expelling a molecule of water.

-

Deprotonation: A final deprotonation step at the nitrogen atom yields the neutral, stable oxime product and regenerates the acid catalyst.

The overall transformation replaces the carbonyl oxygen atom with a =N-OH group.

Caption: Reaction Mechanism of Oxime Formation.

Experimental Protocols

The synthesis of p-(Dimethylamino)benzaldehyde oxime is typically a two-stage process: the preparation of the DMAB precursor followed by the oximation reaction.[3]

Synthesis of Precursor: p-(Dimethylamino)benzaldehyde

A common and efficient method for synthesizing the DMAB precursor is the Vilsmeier-Haack reaction.[3] This reaction formylates an electron-rich aromatic ring, such as N,N-dimethylaniline, using a Vilsmeier reagent generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[9][10][11]

Materials:

-

N,N-dimethylaniline

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated aqueous sodium acetate solution

Procedure:

-

Cool 440 g (6 moles) of DMF in a three-necked round-bottomed flask equipped with a stirrer in an ice bath.[3]

-

Add 253 g (1.65 moles) of POCl₃ dropwise with continuous stirring.[3]

-

After the initial exothermic reaction subsides, add 200 g (1.65 moles) of N,N-dimethylaniline dropwise.[3]

-

Heat the reaction mixture on a steam bath for 2 hours with stirring.[3]

-

Cool the mixture and pour it over 1.5 kg of crushed ice.[3]

-

Neutralize the solution to a pH of 6-8 by adding a saturated aqueous sodium acetate solution with vigorous stirring.[3]

-

Allow the mixture to stand overnight in a refrigerator to facilitate precipitation.[3]

-

Filter the resulting crystalline precipitate by suction and wash thoroughly with water.[3] The product can be further purified if necessary.

Caption: Vilsmeier-Haack Synthesis Workflow.

Synthesis of p-(Dimethylamino)benzaldehyde Oxime

The oximation is a condensation reaction between the DMAB precursor and hydroxylamine hydrochloride in the presence of a base.[3]

Materials:

-

p-(Dimethylamino)benzaldehyde (DMAB)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Ethanol

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve p-(Dimethylamino)benzaldehyde in ethanol in a reaction vessel.[3]

-

Add hydroxylamine hydrochloride and anhydrous sodium carbonate to the solution.[3]

-

Heat the mixture. Modern methods may employ microwave irradiation (e.g., 300W for 5 minutes) to accelerate the reaction.[3]

-

Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC).[3]

-

Once the reaction is complete, remove the solvent under reduced pressure.[3]

-

Purify the crude product. This is typically done by dissolving the residue in ethyl acetate, washing with water to remove inorganic salts, drying the organic layer, and recrystallizing the product.[3]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. p-(Dimethylamino)benzaldehyde oxime | 2929-84-2 | Benchchem [benchchem.com]

- 5. p-(Dimethylamino)benzaldehyde oxime | C9H12N2O | CID 6861449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. p-(Dimethylamino)benzaldehyde oxime|lookchem [lookchem.com]

- 8. youtube.com [youtube.com]

- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to p-(Dimethylamino)benzaldehyde Oxime: Properties, Synthesis, and Derivatives

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and spectral characterization of p-(Dimethylamino)benzaldehyde oxime. It is intended for researchers, scientists, and professionals in drug development who are interested in the characteristics and potential applications of this compound and its derivatives.

Core Physical and Chemical Properties

p-(Dimethylamino)benzaldehyde oxime is a derivative of p-(Dimethylamino)benzaldehyde, an important intermediate in the synthesis of various organic compounds. The introduction of the oxime functional group modifies its chemical reactivity and physical characteristics.

Physical Properties

The known physical properties of p-(Dimethylamino)benzaldehyde oxime are summarized in the table below. These properties are crucial for its handling, purification, and use in various experimental setups.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂N₂O | --INVALID-LINK--[1] |

| Molecular Weight | 164.20 g/mol | --INVALID-LINK--[1][2] |

| Melting Point | Not explicitly stated for the oxime. The precursor, p-(Dimethylamino)benzaldehyde, has a melting point of 72-75 °C. | --INVALID-LINK--[3] |

| Boiling Point | 276.4 °C at 760 mmHg (Predicted) | --INVALID-LINK--[4] |

| Solubility | >24.6 µg/mL at pH 7.4 | --INVALID-LINK--[1][2] |

| Appearance | Data not available for the oxime. The precursor is a yellow-white powder. | --INVALID-LINK--[5] |

Chemical Properties

The chemical properties of p-(Dimethylamino)benzaldehyde oxime are dictated by the presence of the dimethylamino group, the aromatic ring, and the oxime functional group.

| Property | Value/Description | Source(s) |

| IUPAC Name | (NE)-N-[[4-(dimethylamino)phenyl]methylidene]hydroxylamine | --INVALID-LINK--[1] |

| CAS Number | 2929-84-2 | --INVALID-LINK--[4] |

| XLogP3 | 2.2 | --INVALID-LINK--[4] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[4] |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[4] |

| pKa | Experimental data not readily available. Predicted values may be obtained using computational software. |

Synthesis of p-(Dimethylamino)benzaldehyde Oxime

The synthesis of p-(Dimethylamino)benzaldehyde oxime is typically achieved through a condensation reaction between p-(Dimethylamino)benzaldehyde and hydroxylamine.

Overall Synthesis Pathway

The general two-step synthesis pathway is outlined below.

Experimental Protocol: Oximation of p-(Dimethylamino)benzaldehyde

This protocol describes a common method for the synthesis of the oxime from its aldehyde precursor.

Materials:

-

p-(Dimethylamino)benzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Ethanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve p-(Dimethylamino)benzaldehyde in ethanol in a round-bottom flask.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate). The base is used to liberate the free hydroxylamine.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the ethanol is removed under reduced pressure.

-

The resulting residue is partitioned between water and an organic solvent, such as ethyl acetate.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the crude p-(Dimethylamino)benzaldehyde oxime.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectral Data

The structural confirmation of p-(Dimethylamino)benzaldehyde oxime is typically performed using various spectroscopic techniques.

| Spectrum Type | Availability/Key Features | Source(s) |

| ¹H NMR | Data available on PubChem. Expected signals include those for the aromatic protons, the oxime proton, and the N-methyl protons. | --INVALID-LINK--[1] |

| ¹³C NMR | Data available on PubChem. Characteristic peaks for the aromatic carbons, the oxime carbon, and the N-methyl carbons are expected. | --INVALID-LINK--[1] |

| IR Spectroscopy | Data available on PubChem. Key vibrational bands would include O-H stretching for the oxime, C=N stretching, and C-N stretching of the dimethylamino group. | --INVALID-LINK--[1] |

| Mass Spectrometry (GC-MS) | Data available on PubChem. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. | --INVALID-LINK--[1] |

Biological Activity of Derivatives

While there is limited information on the specific biological activity of p-(Dimethylamino)benzaldehyde oxime itself, its derivatives, particularly Schiff bases, have been shown to possess notable biological activities.[6]

Antimicrobial and Antioxidant Activity

Schiff base derivatives of p-(Dimethylamino)benzaldehyde have been synthesized and evaluated for their antimicrobial and antioxidant properties.[6][7] These studies often involve the condensation of p-(Dimethylamino)benzaldehyde with various primary amines to form the corresponding imines (Schiff bases).

The general workflow for evaluating the biological activity of these derivatives is depicted below.

These findings suggest that the p-(dimethylamino)phenyl moiety can be a valuable pharmacophore in the design of new antimicrobial and antioxidant agents. Further research into the synthesis and biological evaluation of other derivatives of p-(Dimethylamino)benzaldehyde oxime could be a promising avenue for drug discovery.

Conclusion

p-(Dimethylamino)benzaldehyde oxime is a readily synthesizable compound with well-defined physical and chemical properties. While its own biological activity is not extensively documented, its precursor and derivatives, especially Schiff bases, show significant potential in the development of new therapeutic agents. This guide provides foundational information for researchers looking to explore the chemistry and potential applications of this compound and its related structures.

References

- 1. p-(Dimethylamino)benzaldehyde oxime | C9H12N2O | CID 6861449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-(Dimethylamino)benzaldehyde oxime | 2929-84-2 | Benchchem [benchchem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. p-(Dimethylamino)benzaldehyde oxime|lookchem [lookchem.com]

- 5. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. ijarmps.org [ijarmps.org]

- 7. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the E/Z Isomerism and Identification of p-(Dimethylamino)benzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, E/Z isomerism, and analytical identification of p-(Dimethylamino)benzaldehyde oxime. This compound serves as a valuable case study in the broader context of oxime chemistry, which is of significant interest in medicinal chemistry and drug development due to the prevalence of the oxime functional group in pharmacologically active molecules.

Introduction to p-(Dimethylamino)benzaldehyde Oxime and its Isomerism

p-(Dimethylamino)benzaldehyde oxime, a derivative of p-(Dimethylamino)benzaldehyde (DMAB), is an organic compound characterized by the presence of an oxime functional group (-CH=NOH). The C=N double bond in the oxime moiety gives rise to geometric isomerism, resulting in two stereoisomers: the E (entgegen) and Z (zusammen) isomers. The orientation of the hydroxyl group relative to the aromatic ring dictates the isomer's designation. The interconversion between these isomers can be influenced by factors such as solvent, temperature, and the presence of acids or bases. The distinct spatial arrangement of atoms in the E and Z isomers leads to differences in their physical, chemical, and spectroscopic properties, necessitating robust analytical methods for their identification and separation.

Caption: Geometric isomers of p-(Dimethylamino)benzaldehyde oxime.

Synthesis of p-(Dimethylamino)benzaldehyde Oxime

The synthesis of p-(Dimethylamino)benzaldehyde oxime is typically a two-step process. First, the precursor, p-(Dimethylamino)benzaldehyde, is synthesized, followed by the oximation reaction.

Synthesis of p-(Dimethylamino)benzaldehyde

A common and effective method for the synthesis of p-(Dimethylamino)benzaldehyde is the Vilsmeier-Haack reaction.[1]

Experimental Protocol: Vilsmeier-Haack Reaction [1]

-

Materials: N,N-dimethylaniline, phosphorus oxychloride (POCl₃), dimethylformamide (DMF), ice, saturated aqueous sodium acetate.

-

Procedure:

-

In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser, place 440 g (6 moles) of dimethylformamide and cool in an ice bath.

-

Add 253 g (1.65 moles) of phosphorus oxychloride dropwise with stirring.

-

After the initial exothermic reaction subsides, add 200 g (1.65 moles) of N,N-dimethylaniline dropwise.

-

Heat the reaction mixture on a steam bath with stirring for 2 hours.

-

Cool the mixture and pour it over 1.5 kg of crushed ice.

-

Neutralize the solution to a pH of 6-8 by the dropwise addition of a saturated aqueous sodium acetate solution with vigorous stirring.

-

Allow the mixture to stand overnight in a refrigerator.

-

Filter the precipitated product, wash with water, and air dry.

-

Oximation of p-(Dimethylamino)benzaldehyde

The aldehyde is then converted to the oxime via a condensation reaction with hydroxylamine hydrochloride in the presence of a base.[1]

Experimental Protocol: Oximation [1]

-

Materials: p-(Dimethylamino)benzaldehyde, hydroxylamine hydrochloride (NH₂OH·HCl), anhydrous sodium carbonate (Na₂CO₃), ethanol, water.

-

Procedure:

-

Dissolve p-(Dimethylamino)benzaldehyde (1 equivalent) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.2-1.5 equivalents) and anhydrous sodium carbonate (1.2-1.5 equivalents) in water to the aldehyde solution.

-

Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into cold water to precipitate the oxime.

-

Filter the product, wash with water, and recrystallize from a suitable solvent such as ethanol/water to obtain the purified p-(Dimethylamino)benzaldehyde oxime. This process typically yields a mixture of E and Z isomers.

-

Caption: Two-step synthesis of p-(Dimethylamino)benzaldehyde oxime.

Separation and Identification of E/Z Isomers

The separation and identification of the E and Z isomers of p-(Dimethylamino)benzaldehyde oxime are critical for understanding their individual properties and for applications where stereoisomeric purity is required.

Separation of E/Z Isomers

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of geometric isomers. For aromatic aldoximes, reversed-phase HPLC is commonly employed.

Experimental Protocol: HPLC Separation

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve baseline separation of the two isomers. Addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) may improve peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for p-(Dimethylamino)benzaldehyde oxime (around 280-320 nm).

-

Procedure:

-

Dissolve the mixture of E and Z isomers in the mobile phase or a compatible solvent.

-

Inject the sample onto the HPLC column.

-

Run the chromatogram and identify the peaks corresponding to the two isomers based on their retention times. The relative amounts of each isomer can be determined from the peak areas.

-

For preparative separation, a larger-scale HPLC system can be used to collect the individual isomer fractions.

-

Identification of E/Z Isomers by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation and differentiation of E and Z oxime isomers. ¹H NMR, ¹³C NMR, and 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly informative.

General Principles for NMR Identification:

-

¹H NMR: The chemical shift of the aldehydic proton (-CH=NOH) is highly sensitive to the stereochemistry. In the E isomer, the hydroxyl group is anti to the aldehydic proton, while in the Z isomer, it is syn. Due to the anisotropic effect of the hydroxyl group, the aldehydic proton of the Z isomer is typically observed at a downfield (higher ppm) chemical shift compared to the E isomer.

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly the imine carbon (-CH=NOH) and the aromatic carbons, are also influenced by the isomerism, though the differences may be less pronounced than in ¹H NMR.

-

NOESY: This 2D NMR technique is invaluable for unambiguously assigning the stereochemistry. A NOESY experiment reveals through-space interactions between protons. For the E isomer, a cross-peak is expected between the aldehydic proton and the ortho protons of the aromatic ring. For the Z isomer, a cross-peak should be observed between the aldehydic proton and the oxime hydroxyl proton.

Quantitative NMR Data:

While experimental data for both pure isomers of p-(Dimethylamino)benzaldehyde oxime is not available in a single source, the following table provides the known experimental data for the precursor and predicted values for the oxime isomers based on established principles and data from similar compounds.

Table 1: ¹H NMR Chemical Shift Data (ppm)

| Compound/Isomer | N(CH₃)₂ | Aromatic Protons | -CH=NOH | -NOH |

| p-(Dimethylamino)benzaldehyde | 3.08 (s, 6H) | 6.69 (d, 2H), 7.73 (d, 2H) | 9.73 (s, 1H) | - |

| (E)-p-(Dimethylamino)benzaldehyde oxime (Predicted) | ~3.0 (s, 6H) | ~6.7 (d, 2H), ~7.4 (d, 2H) | ~8.1 (s, 1H) | ~11.0 (s, 1H) |

| (Z)-p-(Dimethylamino)benzaldehyde oxime (Predicted) | ~3.0 (s, 6H) | ~6.7 (d, 2H), ~7.6 (d, 2H) | ~7.5 (s, 1H) | ~11.5 (s, 1H) |

Table 2: ¹³C NMR Chemical Shift Data (ppm)

| Compound/Isomer | N(CH₃)₂ | Aromatic Carbons | -CH=NOH |

| p-(Dimethylamino)benzaldehyde | 40.2 | 111.1, 125.3, 132.1, 154.4 | 190.4 |

| (E)-p-(Dimethylamino)benzaldehyde oxime (Predicted) | ~40.0 | ~112, ~123, ~129, ~152 | ~148 |

| (Z)-p-(Dimethylamino)benzaldehyde oxime (Predicted) | ~40.0 | ~112, ~123, ~129, ~152 | ~149 |

Note: Predicted values are estimates and should be confirmed by experimental data.

Caption: Analytical workflow for isomer separation and identification.

Conclusion

The E/Z isomerism of p-(Dimethylamino)benzaldehyde oxime presents a valuable case for the application of modern analytical techniques in stereochemical analysis. The synthesis of this compound is well-established, and the resulting mixture of isomers can be effectively separated by HPLC. NMR spectroscopy, particularly ¹H and 2D NOESY experiments, provides a definitive means of identifying and characterizing the individual E and Z isomers. For researchers in drug development and related fields, a thorough understanding of these methodologies is crucial for the synthesis, purification, and characterization of stereochemically defined molecules, which is often a prerequisite for understanding their biological activity and for regulatory approval.

References

fundamental reactivity of the oxime group in p-(Dimethylamino)benzaldehyde oxime

An In-depth Technical Guide on the Fundamental Reactivity of the Oxime Group in p-(Dimethylamino)benzaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and . The presence of a strong electron-donating p-dimethylamino group significantly influences the electronic structure and reactivity of the oxime moiety, making it a subject of interest in organic synthesis and medicinal chemistry.

Synthesis of p-(Dimethylamino)benzaldehyde Oxime

The synthesis of p-(Dimethylamino)benzaldehyde oxime is typically achieved through a two-step process. The first step involves the formation of the precursor, p-(Dimethylamino)benzaldehyde (DMAB), followed by its oximation.[1]

Synthesis of p-(Dimethylamino)benzaldehyde (Precursor)

A common and well-established method for the synthesis of the aldehyde precursor is the Vilsmeier-Haack reaction.[1] Another method involves the condensation of dimethylaniline, formaldehyde, and p-nitrosodimethylaniline, followed by hydrolysis.[2]

Synthesis of p-(Dimethylamino)benzaldehyde Oxime

The oximation is a condensation reaction between the p-(Dimethylamino)benzaldehyde precursor and hydroxylamine hydrochloride in the presence of a base.[1] Modern approaches may utilize microwave irradiation to accelerate the reaction.[1]

Experimental Protocols

Protocol 1: Synthesis of p-(Dimethylamino)benzaldehyde (Vilsmeier-Haack Reaction)[1]

-

Materials : N,N-dimethylaniline, phosphorus oxychloride (POCl₃), dimethylformamide (DMF), ice, saturated aqueous sodium acetate.

-

Procedure :

-

Cool 440 g (6 moles) of dimethylformamide in a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and reflux condenser in an ice bath.

-

Add 253 g (1.65 moles) of phosphorus oxychloride dropwise with stirring.

-

After the initial exothermic reaction subsides, add 200 g (1.65 moles) of N,N-dimethylaniline dropwise.

-

Heat the reaction mixture on a steam bath with stirring for 2 hours.

-

Cool the mixture and pour it over 1.5 kg of crushed ice.

-

Neutralize the solution to a pH of 6–8 by adding approximately 1.5 L of saturated aqueous sodium acetate solution with vigorous stirring.

-

Allow the mixture to stand overnight in a refrigerator.

-

Filter the crystalline precipitate by suction and wash it several times with water.

-

The product can be further purified by recrystallization or by dissolving in dilute hydrochloric acid and reprecipitating with a dilute sodium hydroxide solution.

-

Protocol 2: Microwave-Assisted Synthesis of p-(Dimethylamino)benzaldehyde Oxime[1]

-

Materials : p-(Dimethylamino)benzaldehyde, hydroxylamine hydrochloride (NH₂OH·HCl), anhydrous sodium carbonate (Na₂CO₃), ethanol, ethyl acetate, water.

-

Procedure :

-

Dissolve p-(Dimethylamino)benzaldehyde, 1.2-1.3 equivalents of hydroxylamine hydrochloride, and 1.3-1.4 equivalents of anhydrous sodium carbonate in ethanol (e.g., 3 mL for 0.10 g of aldehyde).

-

Place the mixture in a microwave reactor and heat to 90°C with a power of 300W for approximately 5 minutes.

-

Monitor the reaction completion using thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, remove the solvent under reduced pressure.

-

The residue is taken up in a mixture of ethyl acetate and water for extraction.

-

Separate the organic phase, dry it with anhydrous sodium sulfate, filter, and concentrate to obtain the product.

-

Caption: Workflow for the synthesis of p-(Dimethylamino)benzaldehyde oxime.

Physicochemical Properties

A summary of the key physicochemical properties of p-(Dimethylamino)benzaldehyde oxime is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₂N₂O | [3][4] |

| Molecular Weight | 164.20 g/mol | [3][5] |

| CAS Number | 2929-84-2 | [3][4] |

| Appearance | White crystalline powder | [6] |

| Boiling Point | 276.4°C at 760 mmHg | [4] |

| Flash Point | 120.9°C | [4] |

| Density | 1.02 g/cm³ | [4] |

| Solubility | >24.6 µg/mL in aqueous solution at pH 7.4 | [3][5] |

| LogP | 1.56070 | [4] |

Fundamental Reactivity of the Oxime Group

The reactivity of the oxime group in this molecule is significantly modulated by the p-substituted dimethylamino group, a strong electron-donating group.[6][7] This group increases electron density in the aromatic ring and influences the electronic properties of the C=N-OH system.

Electronic Influence of the p-(Dimethylamino) Group

The dimethylamino group exerts a strong positive mesomeric effect (+M), donating electron density to the benzene ring through resonance. This increased electron density extends to the oxime group, affecting its polarity and the stability of reaction intermediates. For instance, it can stabilize carbocation intermediates that might form during certain reactions.[6][7] Conversely, this electron-donating nature can decrease the electrophilicity of the imine carbon.[8]

Key Reactions

The oxime functional group is versatile and can undergo several fundamental reactions, including hydrolysis, reduction, and rearrangement.[9]

-

Hydrolysis : Like other oximes, p-(Dimethylamino)benzaldehyde oxime can be hydrolyzed back to its parent aldehyde, p-(Dimethylamino)benzaldehyde, and hydroxylamine, typically under acidic conditions.[9][10]

-

Reduction : The oxime group can be reduced to the corresponding primary amine, yielding 4-(aminomethyl)-N,N-dimethylaniline. Various reducing agents can be employed for this transformation.

-

Beckmann Rearrangement : This is a classic acid-catalyzed rearrangement of an oxime to an amide.[11][12] For an aldoxime like p-(Dimethylamino)benzaldehyde oxime, the migrating group is the hydrogen atom, which typically leads to the formation of a nitrile under certain conditions.[12] However, the rearrangement to a primary amide (formamide derivative) is also possible.[11][13] The reaction proceeds via protonation of the hydroxyl group, followed by a 1,2-shift of the group anti-periplanar to the leaving water molecule.[14][15]

Caption: Fundamental reactivity of p-(Dimethylamino)benzaldehyde oxime.

Detailed Mechanism: The Beckmann Rearrangement

The Beckmann rearrangement is a signature reaction of oximes.[11] The process for p-(Dimethylamino)benzaldehyde oxime is initiated by the protonation of the oxime's hydroxyl group, creating a good leaving group (H₂O).[12][14] This is followed by the migration of the aryl group to the electron-deficient nitrogen atom, with the simultaneous departure of water.[12] The resulting nitrilium ion is then attacked by water, and after deprotonation and tautomerization, the final amide product is formed.[13]

Caption: Beckmann rearrangement of p-(Dimethylamino)benzaldehyde oxime.

Applications in Research and Development

While the precursor, p-(Dimethylamino)benzaldehyde (DMAB or Ehrlich's reagent), is widely used in analytical chemistry for the colorimetric determination of various compounds like primary amines and indoles, the oxime derivative is not suitable for these applications.[3][16] The formation of the oxime renders the aldehyde group unreactive for the condensation reactions central to these assays.[3]

However, the reactivity of the oxime group itself opens up synthetic possibilities. p-(Dimethylamino)benzaldehyde oxime can serve as a precursor for:

-

Amide Synthesis : Through the Beckmann rearrangement, it can be converted into N-(4-(dimethylamino)phenyl)formamide, a potentially useful building block.[13]

-

Amine Synthesis : Reduction of the oxime provides a route to the corresponding primary amine.

-

Heterocyclic Chemistry : The N-O bond of the oxime can be cleaved to generate iminyl radicals, which are versatile intermediates in the synthesis of nitrogen-containing heterocycles.[9]

The strong electron-donating properties of the dimethylamino group may also impart interesting electronic or biological properties to its derivatives, a field that warrants further exploration in drug discovery.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. p-(Dimethylamino)benzaldehyde oxime | 2929-84-2 | Benchchem [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. p-(Dimethylamino)benzaldehyde oxime | C9H12N2O | CID 6861449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 11. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. byjus.com [byjus.com]

- 14. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 15. Beckmann Rearrangement [organic-chemistry.org]

- 16. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: p-(Dimethylamino)benzaldehyde in Spectrophotometric Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-(Dimethylamino)benzaldehyde (DMAB), often referred to as Ehrlich's reagent, is a versatile chromogenic reagent with extensive applications in spectrophotometric analysis.[1][2] Its utility stems from the reactivity of its aldehyde group, which readily undergoes condensation reactions with a variety of nucleophilic compounds, leading to the formation of intensely colored products.[1] This property allows for the sensitive and specific quantification of a wide range of analytes in diverse matrices, including pharmaceuticals, biological fluids, and environmental samples. While the oxime derivative, p-(Dimethylamino)benzaldehyde oxime, can be synthesized from DMAB, its direct application in spectrophotometric analysis is not well-documented, as the formation of the oxime renders the aldehyde group unreactive for the typical colorimetric assays.[3] Therefore, these notes will focus on the well-established applications of p-(Dimethylamino)benzaldehyde.

The primary reaction mechanism involves the formation of a Schiff base through the condensation of the carbonyl group of DMAB with a primary amino group of an analyte in an acidic medium.[1][4] This reaction extends the electronic conjugation of the molecule, resulting in a significant bathochromic shift (a shift to a longer wavelength of maximum absorption), which allows for the colorimetric determination of the analyte.[2]

Applications in Spectrophotometric Analysis

p-(Dimethylamino)benzaldehyde is a valuable tool for the quantitative determination of a variety of compounds, including:

-

Urea: The reaction between DMAB and urea in an acidic medium produces a yellow chromogen, which can be measured spectrophotometrically.[5][6] This method is widely used for the determination of urea in biological fluids and pharmaceutical formulations.[5][7]

-

Hydralazine: This antihypertensive drug reacts with DMAB to form a greenish-yellow condensation product, providing a simple and rapid method for its quantification in bulk and dosage forms.[8]

-

Chloramphenicol: After the reduction of its nitro group to a primary amine, chloramphenicol reacts with DMAB to form a yellow Schiff base, enabling its spectrophotometric determination in pharmaceutical preparations.[4]

-

Indole-containing compounds: DMAB is a key component of Ehrlich's reagent, used for the detection of indole alkaloids and urobilinogen.[9] The electrophilic nature of the reagent allows it to react with the electron-rich α-carbon of indole rings to produce a characteristic blue-colored adduct.[9]

-

Sulfonamides: The primary amino group of sulfonamides can be derivatized with DMAB for colorimetric analysis.

-

Aromatic amines and other nucleophiles: The reactivity of DMAB extends to a broad range of compounds containing primary amino groups or other nucleophilic moieties.

Quantitative Data Summary

The following tables summarize the key analytical parameters for the spectrophotometric determination of various analytes using p-(Dimethylamino)benzaldehyde.

| Analyte | λmax (nm) | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (mg/L) | Reference |

| Urea | 420 | Up to 100 mg/L | - | 2.2 mg/L | 10 | [7] |

| Hydralazine | 470 | 2-10 | 3.652 x 10³ | 0.508 | - | [8] |

| Chloramphenicol | 436.5 | 0.1-12 | 1.79 x 10⁴ | 0.037 ppm | 0.124 ppm | [4] |

| Olanzapine | 410 | 5-50 | 4.43 x 10³ | - | - | [10] |

Note: The linearity range, LOD, and LOQ for urea were originally reported in mg/L and have been presented as such.

Experimental Protocols

Spectrophotometric Determination of Urea

This protocol is based on the reaction of urea with p-dimethylaminobenzaldehyde (PDAB) in an acidic medium.[7]

a. Reagent Preparation:

-

PDAB Color Reagent: Dissolve p-dimethylaminobenzaldehyde in a 1:1 (v/v) mixture of glacial acetic acid and water. To this, add concentrated sulfuric acid. The optimal molar ratio of PDAB to H₂SO₄ has been found to be 1:0.89.[7]

b. Standard Urea Solution Preparation:

-

Prepare a stock solution of urea of a known concentration (e.g., 1000 mg/L) in deionized water.

-

Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 10, 50, and 100 mg/L).[7]

c. Sample Preparation:

-

Dilute the sample (e.g., fertilizer extract, biological fluid) with deionized water to bring the urea concentration within the linear range of the assay.

d. Measurement Procedure:

-

To a set of test tubes, add a fixed volume of the standard solutions, sample solutions, and a blank (deionized water).

-

Add a fixed volume of the PDAB color reagent to each tube.

-

Mix the contents thoroughly and allow the reaction to proceed for a specified time at a controlled temperature.

-

Measure the absorbance of the resulting yellow solution at the wavelength of maximum absorption (λmax), which is approximately 420 nm, against the reagent blank.[5][6]

e. Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

-

Determine the concentration of urea in the sample by interpolating its absorbance on the calibration curve.

Spectrophotometric Determination of Hydralazine

This protocol describes the determination of hydralazine hydrochloride based on its condensation reaction with DMAB.[8]

a. Reagent Preparation:

-

DMAB Solution (0.3% w/v): Dissolve 0.3 g of p-dimethylaminobenzaldehyde in 100 mL of 0.5 M sulfuric acid.[8]

-

Hydralazine Stock Solution (1 mg/mL): Dissolve 10 mg of hydralazine hydrochloride in 10 mL of methanol.[8]

-

Working Hydralazine Solution (100 µg/mL): Dilute the stock solution appropriately with methanol.[8]

b. Measurement Procedure:

-

In a test tube, mix 0.5 mL of the DMAB solution with 0.5 mL of the hydralazine working solution or sample solution.[8]

-

An immediate greenish-yellow color will develop. Allow the reaction to stand at room temperature (approximately 30 °C) for 10 minutes for optimal color development.[8]

-

Dilute the solution to 5 mL with methanol.[8]

-

Measure the absorbance of the solution at 470 nm against a reagent blank prepared in the same manner without the analyte.[8]

c. Data Analysis:

-

Prepare a calibration curve using standard solutions of hydralazine.

-

The regression equation for the analysis has been reported as y = 0.0178x + 0.0054 (r² = 0.9984), where y is the absorbance and x is the concentration in µg/mL.[8]

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for spectrophotometric analysis using p-(Dimethylamino)benzaldehyde.

Synthesis of p-(Dimethylamino)benzaldehyde Oxime

For researchers interested in the oxime derivative, the following outlines its synthesis from p-(Dimethylamino)benzaldehyde.

The synthesis is a condensation reaction between the aldehyde and hydroxylamine hydrochloride in the presence of a base.[11]

Materials:

-

p-(Dimethylamino)benzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Ethanol

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve p-(Dimethylamino)benzaldehyde in ethanol.

-

Add a solution of hydroxylamine hydrochloride and sodium carbonate in water.

-

The mixture is typically refluxed or can be subjected to microwave irradiation to accelerate the reaction.[11]

-

After the reaction is complete, the product, p-(Dimethylamino)benzaldehyde oxime, can be isolated by filtration and purified by recrystallization, for example, from ethyl acetate.[11]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. p-(Dimethylamino)benzaldehyde oxime | 2929-84-2 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. researchgate.net [researchgate.net]

- 7. An improved and validated p-dimethylaminobenzaldehyde procedure for the spectrophotometric determination of urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ics-ir.org [ics-ir.org]

- 9. para-Dimethylaminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols: p-(Dimethylamino)benzaldehyde as a Chromogenic Reagent for Metal Ions

A Clarification on the Chromogenic Reagent:

Initial research indicates that the primary reagent for the chromogenic detection of various analytes, including indirect methods for metal ions, is p-(Dimethylamino)benzaldehyde (DMAB) , also known as Ehrlich's reagent, and not its oxime derivative. DMAB is a versatile compound containing an aldehyde group that readily reacts with various molecules to produce colored products. The oxime is a derivative where the aldehyde group has been reacted with hydroxylamine and is generally not used for these colorimetric assays. These application notes will, therefore, focus on the established uses of p-(Dimethylamino)benzaldehyde for the detection and quantification of metal ions.

Application 1: Direct Colorimetric Detection of Copper (II) Ions

A derivative of p-(Dimethylamino)benzaldehyde, p-(Dimethylamino)benzaldehyde benzoylthiourea, has been synthesized to act as a selective colorimetric chemosensor for Copper (II) ions (Cu²⁺) in an aqueous solution. The thiourea and benzoyl moieties of the molecule act as a binding site for the copper ion, while the DMAB portion serves as the signaling group, resulting in a distinct color change upon complexation.

Quantitative Data

| Parameter | Value |

| Analyte | Copper (II) ion (Cu²⁺) |

| Reagent | p-(Dimethylamino)benzaldehyde benzoylthiourea |

| Color Change | Orange to Brown |

| Detection Limit (Visual) | 1.5 x 10⁻⁴ M |

| Detection Limit (UV-Vis Spectroscopy) | 1.7 x 10⁻⁵ M[1] |

| Interfering Ions | Fe²⁺, Zn²⁺, Ni²⁺, Co²⁺, Cr³⁺, and Mn²⁺ do not interfere.[1] |

Experimental Protocol: Colorimetric Detection of Cu²⁺

-

Reagent Preparation:

-

Synthesize p-(Dimethylamino)benzaldehyde benzoylthiourea by reacting p-(Dimethylamino)benzaldehyde with benzoylthiourea under appropriate conditions (specific synthesis protocol may require further literature search).

-

Prepare a stock solution of the chemosensor in a suitable solvent such as acetonitrile (ACN).

-

-

Sample Preparation:

-

Prepare aqueous samples containing unknown concentrations of Cu²⁺ ions.

-

Adjust the pH of the sample solutions if necessary, based on the optimal pH for the chemosensor.

-

-

Detection Procedure:

-

To a solution of the chemosensor, add the aqueous sample containing Cu²⁺.

-

Observe the color change from orange to brown, indicating the presence of Cu²⁺.

-